
2-(4-Chlorophenoxy)-5-methylaniline
Overview
Description
2-(4-Chlorophenoxy)-5-methylaniline is an organic compound characterized by the presence of a chlorophenoxy group and a methylaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-5-methylaniline typically involves a multi-step process. The reaction conditions often involve the use of copper catalysts and elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-5-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
Agricultural Applications
2-(4-Chlorophenoxy)-5-methylaniline is primarily recognized for its role as an active ingredient in herbicides . The chlorophenoxy moiety allows it to mimic natural plant hormones, thereby interfering with plant growth processes. This property makes it valuable in agricultural settings for controlling unwanted vegetation.
- Herbicide Development : The compound's ability to regulate plant growth hormones positions it as a candidate for developing new herbicides that can effectively manage weed populations while minimizing environmental impact.
Medicinal Chemistry
Research indicates that this compound exhibits significant biological activity , making it a subject of interest in medicinal chemistry.
- Antimicrobial Properties : Studies have shown that this compound may possess antimicrobial properties, which could lead to its use in developing new antimicrobial agents.
- Cytotoxic Effects : Preliminary research suggests potential cytotoxic effects against certain cancer cell lines. This highlights its importance in exploring new therapeutic agents for cancer treatment.
Polymer Science
The unique structural features of this compound make it suitable for applications in polymer science .
- Polymeric Materials : Researchers are investigating its use as an intermediate in synthesizing novel polymers. The combination of aromatic rings and amine functionality can lead to materials with tailored properties, suitable for various industrial applications.
Chemical Synthesis
This compound serves as a valuable intermediate in organic synthesis .
- Synthetic Routes : It can be utilized in nucleophilic aromatic substitution reactions or coupling reactions to create more complex organic molecules. The presence of both the aniline and phenoxy groups allows for versatile reactivity.
Interaction Studies
Understanding the interactions of this compound within biological systems is crucial for elucidating its mechanism of action.
- Enzyme Interactions : Research has focused on how this compound interacts with various enzymes or receptors, which is essential for determining its efficacy as a herbicide and understanding its cytotoxic effects on cancer cells.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-5-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with structural similarities.
Uniqueness
2-(4-Chlorophenoxy)-5-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike 2,4-D and MCPA, which are primarily used as herbicides, this compound has broader applications in various fields, including medicinal chemistry and industrial processes .
Biological Activity
2-(4-Chlorophenoxy)-5-methylaniline, also known by its chemical formula , is an aromatic amine characterized by a chlorophenoxy group and a methyl group on the aniline structure. This compound has garnered attention due to its significant biological activities, particularly in the fields of agriculture and medicinal chemistry.
Chemical Structure and Properties
The unique substitution pattern of this compound imparts distinct chemical and biological properties. The presence of the chlorophenoxy moiety is particularly relevant in herbicide development, as it can mimic natural plant hormones, disrupting normal growth processes in plants. Additionally, the methyl group enhances its lipophilicity, which may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its potential effects against various pathogens, including bacteria and fungi. The compound's mechanism of action may involve the inhibition of specific metabolic pathways in target organisms, leading to growth inhibition or cell death.
Herbicidal Activity
The herbicidal potential of this compound arises from its ability to interfere with plant growth regulators. It acts by mimicking auxins, natural plant hormones that regulate growth and development. This mimicry can result in uncontrolled growth patterns, effectively serving as a herbicide .
Cytotoxic Effects
Studies have also explored the cytotoxic effects of this compound against certain cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .
Table 1: Summary of Biological Activities
Biological Activity | Description | References |
---|---|---|
Antimicrobial | Effective against various bacterial strains | |
Herbicidal | Mimics plant hormones, disrupting growth | |
Cytotoxic | Induces apoptosis in cancer cell lines |
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus, a common pathogen associated with severe infections. The compound demonstrated a dose-dependent response, suggesting that higher concentrations lead to greater antimicrobial effects .
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors within biological systems. For instance, in herbicidal applications, it may inhibit enzymes involved in auxin metabolism or signal transduction pathways, leading to abnormal plant growth .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-5-methylaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-2-7-13(12(15)8-9)16-11-5-3-10(14)4-6-11/h2-8H,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYIVXGBPZPOLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=C(C=C2)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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